
5-Fluoro-1-methyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-1-methyl-1H-pyrazol-4-amine: is a heterocyclic organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a fluorine atom at the 5th position, a methyl group at the 1st position, and an amine group at the 4th position on the pyrazole ring. Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1-methyl-1H-pyrazol-4-amine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, a silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes can be used to form pyrazoles . Another method involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as ruthenium or copper, can enhance the efficiency of the cyclization reactions .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine and oxygen in the presence of dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
5-Fluoro-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Fluoro-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity towards target proteins . The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
5-Amino-1H-pyrazole: Another pyrazole derivative with an amino group at the 5th position.
1-Methyl-1H-pyrazol-4-amine: Similar to 5-Fluoro-1-methyl-1H-pyrazol-4-amine but lacks the fluorine atom.
5-Fluoro-1H-pyrazole: Contains a fluorine atom but lacks the methyl and amine groups.
Uniqueness: this compound is unique due to the combination of the fluorine atom, methyl group, and amine group on the pyrazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C4H6FN3 |
|---|---|
Molecular Weight |
115.11 g/mol |
IUPAC Name |
5-fluoro-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C4H6FN3/c1-8-4(5)3(6)2-7-8/h2H,6H2,1H3 |
InChI Key |
SMPISPATBKPAIE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



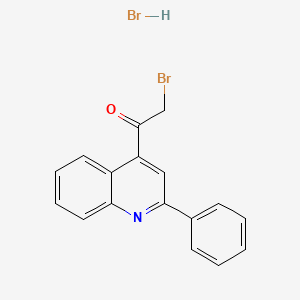
![2-Azaspiro[3.3]heptan-5-amine](/img/structure/B13504565.png)
![rel-(3aR,6aR)-3a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole](/img/structure/B13504578.png)
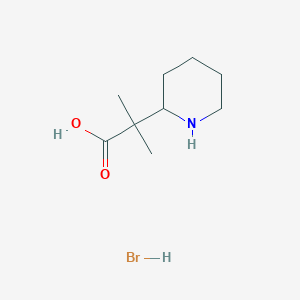
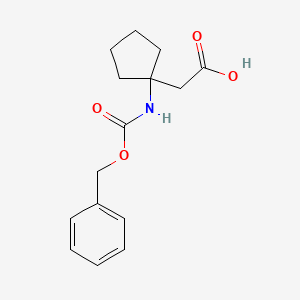
![Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13504594.png)
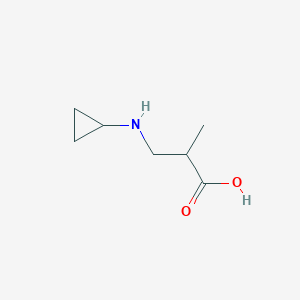
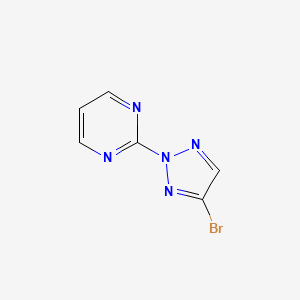
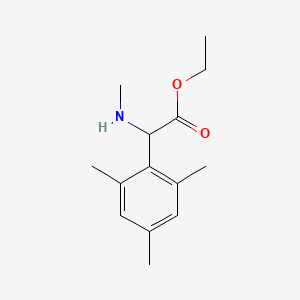
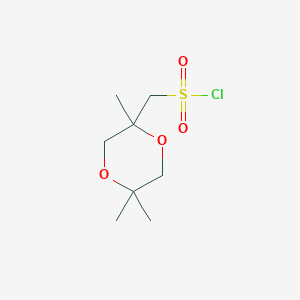
![[2-(aminomethyl)-1H-imidazol-4-yl]methanoldihydrochloride](/img/structure/B13504639.png)
![N-[3-(aminomethyl)cyclobutyl]cyclopropanesulfonamide hydrochloride](/img/structure/B13504646.png)

